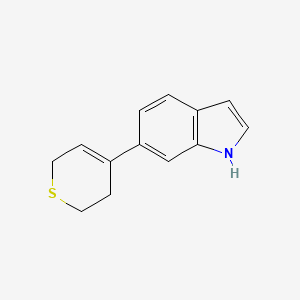

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole

Description

6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole (CAS: 885273-12-1) is a heterocyclic compound featuring an indole core substituted at the 6-position with a 3,6-dihydro-2H-thiopyran moiety. The thiopyran ring introduces sulfur as a heteroatom, conferring distinct electronic and steric properties compared to oxygen-containing analogs. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and neurotransmitter analogs. Its synthesis typically involves coupling reactions between indole derivatives and functionalized thiopyran intermediates under catalytic conditions .

Properties

IUPAC Name |

6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-4,6,9,14H,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFPOUGZQLXDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696234 | |

| Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-10-9 | |

| Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, molecular docking studies, and biological effects of this compound, highlighting its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity. The synthetic route typically includes the formation of the indole core followed by the introduction of the thiopyran moiety. A detailed synthetic pathway can be found in recent literature, which emphasizes environmentally friendly methods and high yields.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains such as Bacillus subtilis and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus flavus. The results indicated that these compounds could serve as potential antimicrobial agents due to their effective inhibition of microbial growth .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. In one study, the compound was shown to suppress the proliferation of HCT-116 colorectal cancer cells. Mechanistic studies suggested that this effect was mediated by cell cycle arrest and downregulation of specific microRNAs associated with tumor growth .

Anti-inflammatory Activity

Inhibition of IKK2 (IκB kinase) is a critical mechanism for controlling inflammation. Compounds related to this compound have been identified as IKK2 inhibitors, suggesting their potential use in treating inflammatory disorders such as rheumatoid arthritis and asthma .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with target proteins. For example, docking simulations have revealed that this compound exhibits favorable binding energies with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The binding affinities were compared with standard drugs, indicating a promising therapeutic profile for further development .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of indole derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against resistant bacterial strains.

- Cancer Cell Line Studies : In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines compared to untreated controls.

Data Table: Biological Activities Summary

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole exhibit potential anticancer properties. A study focusing on indole derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

2. Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have shown that similar compounds can enhance neuronal survival under stress conditions .

3. Antimicrobial Properties

The thiopyran moiety in the compound has been associated with antimicrobial activity. Research has indicated that derivatives containing thiopyran can exhibit inhibitory effects against a range of bacterial strains, making them candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Enhanced neuronal survival | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including this compound. The findings revealed that modifications on the indole ring could enhance its potency against specific cancer types, suggesting a pathway for drug development .

Case Study 2: Neuroprotective Screening

In a neuroprotection screening assay, researchers tested various indole derivatives for their ability to protect neuronal cells from oxidative stress. The results indicated that compounds with similar structural features to this compound significantly reduced cell death rates, highlighting their potential therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

The structural and functional attributes of 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indole can be contextualized against related indole derivatives. Below is a comparative analysis:

Structural Analogues with Heterocyclic Substituents

Key Observations :

- Biological Activity : AZ20 exemplifies how complex indole derivatives with multiple heteroatoms achieve high target specificity, though this compound’s simpler structure may offer synthetic accessibility for lead optimization .

Physicochemical Properties

- Thermal Stability : Thiopyran’s larger atomic radius may reduce ring strain, improving thermal stability relative to pyran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.